3,3'-Methylenebis(5-fluoro-2-hydroxybenzoic acid)
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Overview
Description
3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorinated hydroxybenzoic acid moieties connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic rings. The reaction conditions often include the use of sulfuric acid as a catalyst and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid).
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and hydroxy groups enable it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or cytotoxic activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydroxybenzoic acid: A related compound with a single fluorinated hydroxybenzoic acid moiety.
5-Fluorosalicylic acid: Another similar compound with a fluorine atom and a hydroxy group on the aromatic ring.
Uniqueness
3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) is unique due to the presence of two fluorinated hydroxybenzoic acid moieties connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10F2O6 |
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Molecular Weight |
324.23 g/mol |
IUPAC Name |
3-[(3-carboxy-5-fluoro-2-hydroxyphenyl)methyl]-5-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10F2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23) |
InChI Key |
DHTUSJZHAWXCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)F)C(=O)O)O)O)C(=O)O)F |
Origin of Product |
United States |
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